molecular formula C14H12N2S B2771045 1-m-Tolyl-1H-benzoimidazole-2-thiol CAS No. 438031-49-3

1-m-Tolyl-1H-benzoimidazole-2-thiol

Cat. No. B2771045
CAS RN: 438031-49-3
M. Wt: 240.32
InChI Key: SLUZJTFXAQWSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-m-Tolyl-1H-benzoimidazole-2-thiol is a biochemical compound with the molecular formula C14H12N2S and a molecular weight of 240.32 . It is used for proteomics research .


Physical And Chemical Properties Analysis

1-m-Tolyl-1H-benzoimidazole-2-thiol has a predicted melting point of approximately 170.30°C and a predicted boiling point of approximately 397.5°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ and a predicted refractive index of n20D 1.73 .

Scientific Research Applications

Coordination Chemistry and Organometallic Complexes

1-m-Tolyl-1H-benzoimidazole-2-thiol and related derivatives act as ligands in the formation of technetium and rhenium complexes. These compounds exhibit pseudo-octahedral coordination, forming cationic species with potential applications in organometallic chemistry. Such complexes are pivotal in understanding the reactivity of [MO]3+ cores towards 2-mercapto-1,3-azole ligands, offering insights into the design of new organometallic complexes with specific properties (Brugnati et al., 2005).

Corrosion Inhibition

The theoretical study of benzimidazole and its derivatives, including 2-methylbenzimidazole and 2-mercaptobenzimidazole, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the adsorption on the metal surface, which is in agreement with the experimental observations and theoretical calculations, highlighting their potential as corrosion inhibitors in industrial applications (Obot & Obi-Egbedi, 2010).

Catalytic Processes

Benzimidazole derivatives have been explored for their role in catalytic processes, particularly in the synthesis of complex organic molecules. For instance, the use of benzimidazole-2-thiol in reactions with aroyl chlorides under solvent-free conditions provides an efficient route for the synthesis of various organic compounds. This highlights the versatility of benzimidazole derivatives in facilitating organic transformations, which is crucial for the development of new synthetic methodologies (Etesam et al., 2022).

properties

IUPAC Name

3-(3-methylphenyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)15-14(16)17/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUZJTFXAQWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.